Cas no 5219-82-9 ((5-hydroxy-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone)

(5-hydroxy-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone structure
5219-82-9 structure
Product Name:(5-hydroxy-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone
CAS No:5219-82-9
MF:C16H12O4
MW:268.264084815979
CID:1576272
PubChem ID:687117
Update Time:2025-04-21

(5-hydroxy-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (5-hydroxy-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone
    • (5-hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone
    • ZINC00054917
    • AC1LEJAH
    • CBMicro_014366
    • SureCN289081
    • Oprea1_674071
    • MLS001198628
    • CHEMBL1407889
    • STOCK1N-33890
    • MolPort-002-083-833
    • (5-hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone; ZINC00054917; AC1LEJAH; CBMicro_014366; SureCN289081; Oprea1_674071; MLS001198628; CHEMBL1407889; STOCK1N-33890; MolPort-002-083-833;
    • CCG-25293
    • SMR000558920
    • EU-0083868
    • DTXSID10350740
    • (5-hydroxy-3-benzofuranyl)-(4-methoxyphenyl)methanone
    • cid_687117
    • SR-01000523214
    • (5-hydroxybenzofuran-3-yl)-(4-methoxyphenyl)methanone
    • HMS2877E23
    • (5-Hydroxybenzofuran-3-yl)(4-methoxyphenyl)methanone
    • MFCD00424528
    • NCGC00160339-01
    • (4-methoxyphenyl)-(5-oxidanyl-1-benzofuran-3-yl)methanone
    • STK759675
    • (5-Hydroxy-benzofuran-3-yl)-(4-methoxyphenyl)-methanone
    • 17249-65-9
    • BIM-0014197.P001
    • SR-01000523214-1
    • NCGC00160339-01!(5-Hydroxy-benzofuran-3-yl)-(4-methoxy-phenyl)-methanone
    • SMSF0004712
    • AKOS001688790
    • 3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-OL
    • SCHEMBL289081
    • UNM000011037201
    • 5219-82-9
    • CB10127
    • BDBM69832
    • VUQAOMULUVFNHK-UHFFFAOYSA-N
    • Inchi: 1S/C16H12O4/c1-19-12-5-2-10(3-6-12)16(18)14-9-20-15-7-4-11(17)8-13(14)15/h2-9,17H,1H3
    • InChI Key: VUQAOMULUVFNHK-UHFFFAOYSA-N
    • SMILES: O1C=C(C(C2C=CC(=CC=2)OC)=O)C2C=C(C=CC1=2)O

Computed Properties

  • Exact Mass: 268.07356
  • Monoisotopic Mass: 268.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 59.7Ų

Experimental Properties

  • Density: 1.296
  • Boiling Point: 460.4°C at 760 mmHg
  • Flash Point: 232.3°C
  • Refractive Index: 1.642
  • PSA: 59.67
Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.